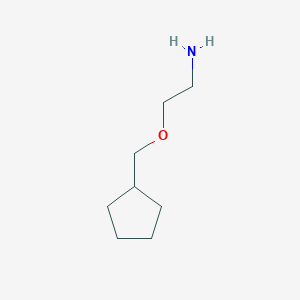 (2,5-Dimethoxyphenyl)methylamin CAS No. 1019550-51-6"
>
(2,5-Dimethoxyphenyl)methylamin CAS No. 1019550-51-6"
>
(2,5-Dimethoxyphenyl)methylamin
Übersicht
Beschreibung
“(2,5-Dimethoxyphenyl)methylamine”, also known as DOM, is a chemical compound that has been the subject of scientific research for many years. It belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Synthesis Analysis
Synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities . The progenitor of DOx series is the 2,5-dimethoxy-4-methylamphetamine (DOM), where the introduction of a methyl group in 4-position enhances its potency by more than one order of magnitude when compared to 2,5-DMA .
Molecular Structure Analysis
The molecular formula of “(2,5-Dimethoxyphenyl)methylamine” is C11H17NO2 . The InChI is InChI=1S/C11H17NO2/c1-8(12)6-9-7-10(13-2)4-5-11(9)14-3/h4-5,7-8H,6,12H2,1-3H3 . The Canonical SMILES is CC(CC1=C(C=CC(=C1)OC)OC)N .
Physical And Chemical Properties Analysis
The molecular weight of “(2,5-Dimethoxyphenyl)methylamine” is 195.26 g/mol .
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach wissenschaftlichen Forschungsanwendungen von (2,5-Dimethoxyphenyl)methylamin durchgeführt, auch bekannt als DOM. Detaillierte Informationen über sechs bis acht einzigartige Anwendungen in verschiedenen Bereichen sind in den Suchergebnissen jedoch nicht readily available. Die verfügbaren Informationen befassen sich hauptsächlich mit Methoden zur Quantifizierung in biologischen Matrizes und deren Beziehung zu anderen chemischen Verbindungen.
Quantifizierung in biologischen Matrizes
Es wurden Untersuchungen zu Methoden zur Quantifizierung von 2,5-Dimethoxy-Amphetaminen und Phenethylaminen (verwandt mit DOM) in verschiedenen biologischen Matrizes durchgeführt. Dies ist wichtig, um die Pharmakokinetik und Toxikologie dieser Verbindungen zu verstehen .
Beziehung zu anderen Verbindungen
DOM wird im Zusammenhang mit anderen psychedelischen Drogen der chemischen Klassen Phenethylamin und Amphetamin erwähnt . Es weist strukturelle Ähnlichkeiten mit diesen Verbindungen auf, die seine pharmakologischen Eigenschaften beeinflussen können.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXDPBSSMDYQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)
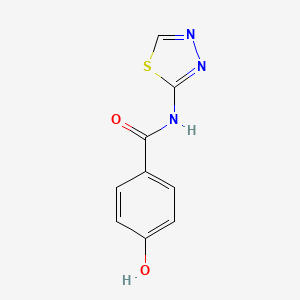

![5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde](/img/structure/B1416245.png)
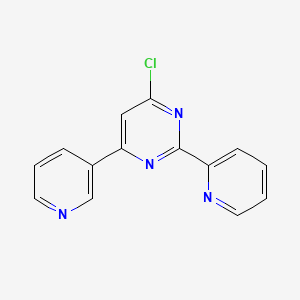
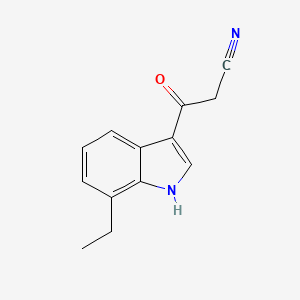
![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)

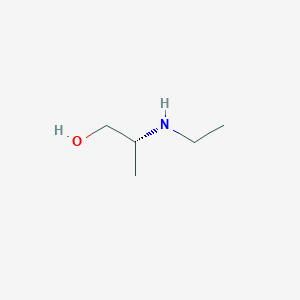

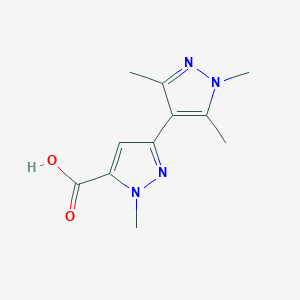

![1-[2-(Methoxymethyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1416262.png)
